molecular formula C16H14BrF3N4O6S B11421436 3-[(acetyloxy)methyl]-7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11421436
M. Wt: 527.3 g/mol
InChI Key: KXYQZNHPBBGJLK-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which involves the reaction of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents under controlled conditions.

    Acylation: The pyrazole derivative is then subjected to acylation to introduce the carbonyl group.

    Formation of the Bicyclic Structure: The next step involves the formation of the bicyclic structure, which is achieved through a series of cyclization reactions.

    Introduction of the Acetyloxy Group: Finally, the acetyloxy group is introduced through esterification.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-azabicyclo structure.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, and other nucleophilic reagents.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying biological pathways.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding is often mediated by the functional groups present in the compound, such as the carbonyl and acetyloxy groups.

Comparison with Similar Compounds

Similar Compounds

    Penicillin Derivatives: Similar in structure due to the presence of the thia-azabicyclo ring.

    Cephalosporins: Another class of antibiotics with a similar bicyclic structure.

    Pyrazole Derivatives: Compounds with the pyrazole ring, but lacking the complex bicyclic structure.

Uniqueness

The uniqueness of 3-[(acetyloxy)methyl]-7-({[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14BrF3N4O6S

Molecular Weight

527.3 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H14BrF3N4O6S/c1-5(25)30-3-6-4-31-14-8(13(27)24(14)9(6)15(28)29)21-12(26)10-7(17)11(16(18,19)20)22-23(10)2/h8,14H,3-4H2,1-2H3,(H,21,26)(H,28,29)

InChI Key

KXYQZNHPBBGJLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3=C(C(=NN3C)C(F)(F)F)Br)SC1)C(=O)O

Origin of Product

United States

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